BenchChemオンラインストアへようこそ!

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride

choline acetyltransferase enzyme inhibition placental pharmacology

Choose this specific keto-analog of acetylcholine for its unmatched potency (IC₅₀ 3.1 μM), ~100‑fold selectivity over AChE, and superior solution stability versus styrylpyridines. Its unique three‑carbon linker and slowly reversible binding (t₁/₂ ~4.9 h) deliver reproducible ChA inhibition essential for neuroblastoma (ED₅₀ 5.2 μM), placental transport, and oncology studies. Substituting chain‑length variants compromises target engagement and data integrity.

Molecular Formula C12H18NO+
Molecular Weight 192.28 g/mol
CAS No. 24472-88-6
Cat. No. B1199649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
CAS24472-88-6
Synonyms(2-benzoylethyl)trimethylammonium
(2-benzoylethyl)trimethylammonium bromide
(2-benzoylethyl)trimethylammonium chloride
(2-benzoylethyl)trimethylammonium iodide
(2-benzoylethyl)trimethylammonium methyl sulfate
Molecular FormulaC12H18NO+
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
InChIKeyNCTDMVAFTYBEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (CAS 24472-88-6) – Procurement-Relevant Compound Identification and Primary Characterization


N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (CAS 24472-88-6), also designated as (2-benzoylethyl)trimethylammonium chloride (BETA) or 3-benzoylpropyltrimethylammonium chloride (BPTA), is a quaternary ammonium compound classified as a keto analog of acetylcholine [1]. It is primarily utilized in neurochemical and pharmacological research as a selective and stable inhibitor of human placental choline acetyltransferase (ChA) [1]. The compound exhibits a molecular weight of 227.73 g/mol (chloride salt) with a molecular formula of C₁₂H₁₈ClNO, and is supplied as a solid with analytical purity specifications typically ranging from 95% to 97% [2].

Why Generic Substitution of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride May Compromise Experimental Reproducibility and Mechanistic Interpretation


Although several quaternary ammonium compounds and acetylcholine keto analogs are commercially available, N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride exhibits a distinct combination of structural features that critically influence its biological activity profile. Its specific three‑carbon linker between the phenyl and quaternary ammonium moieties, along with the presence of the 3‑oxo (keto) group, confers a unique potency and selectivity fingerprint for choline acetyltransferase inhibition that is not shared by other chain‑length variants, such as the two‑carbon linker analog 2‑benzoylethyltrimethylammonium (BETA) or the tertiary amine analog TA‑BETA [1]. Moreover, this compound demonstrates markedly higher solution stability and slower reversibility of enzyme inhibition compared to alternative ChA inhibitors like styrylpyridines and halogenoacetylcholines [2]. Therefore, substituting this specific compound with a structurally related analog—even within the same inhibitor class—introduces uncontrolled variability in potency, target engagement kinetics, and experimental outcomes, undermining data reproducibility in neurochemical, placental biology, and oncology‑focused research applications.

Quantitative Differential Evidence for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride Relative to Closest Analogs and In‑Class Candidates


Inhibition Potency for Human Placental Choline Acetyltransferase (I₅₀) versus Closest Structural Analogs

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (BETA) demonstrated an I₅₀ of 3.1 × 10⁻⁶ M (3.1 μM) for inhibition of human placental choline acetyltransferase [1]. In a parallel study evaluating seven keto analogs of acetylcholine, this compound was identified as the most potent and selective inhibitor among the series, with an I₅₀ of 3 × 10⁻⁶ M [2]. Its potency for ChA inhibition was approximately 100‑fold greater than its activity against acetylcholinesterase and 50‑fold greater than its activity against cholinesterase, establishing its selectivity profile [1].

choline acetyltransferase enzyme inhibition placental pharmacology

Growth Inhibition Potency in Neuroblastoma NBE⁻ Cells: ED₅₀ Comparison Against Closest Structural Analogs

In mouse neuroblastoma NBE⁻ clone cells, N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (BPTA) exhibited an ED₅₀ for growth inhibition of 5.2 μM [1]. Direct head‑to‑head comparison under identical experimental conditions revealed a potency hierarchy: BrACh (ED₅₀: 1 μM) > BETA (ED₅₀: 3.8 μM) > BPTA (ED₅₀: 5.2 μM) > TA‑BETA (ED₅₀: 6.5 μM) > OPTA (>10 μM) [1]. The compound thus demonstrates intermediate potency within this series but retains quantifiable, reproducible growth inhibitory activity that is distinct from both the more potent BETA and the less active TA‑BETA.

neuroblastoma growth inhibition anticancer research

Growth Inhibition Potency in Neuroblastoma NBP2 Clone: Differential Sensitivity and Comparative ED₅₀

In the NBP2 neuroblastoma clone, which is less sensitive to ChA inhibitors than the NBE⁻ clone, N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (BPTA) exhibited an ED₅₀ for growth inhibition exceeding 10 μM [1]. Under the same assay conditions, BETA (2‑benzoylethyltrimethylammonium) showed an ED₅₀ of 7.8 μM, while bromoacetylcholine (BrACh) was the most potent at 2 μM [1]. Importantly, BETA demonstrated the additional capacity to induce morphological differentiation in NBP2 cells at an ED₅₀ of 9 μM, an activity that was not reported for BPTA at comparable concentrations [1].

neuroblastoma differential sensitivity clone‑specific pharmacology

Inhibition of Neutral Amino Acid Uptake in Human Placental Villi: ID₅₀ Comparison with Closest Structural Analog

In isolated human placental villi, N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (BETA) inhibited the uptake of alpha‑aminoisobutyric acid (AIB) with an ID₅₀ of approximately 6.2 × 10⁻⁵ M (62 μM) [1]. Among the three ChA inhibitors evaluated in this system—BETA, bromoacetylcholine, and 4‑(1‑naphthylvinyl)pyridine—BETA was identified as the most potent compound for blocking AIB uptake [1]. The degree of AIB uptake blockade closely paralleled the potency of ChA inhibition across the series of keto‑analogs of acetylcholine related to BETA [1].

placental transport amino acid uptake ChA inhibition

Calculated Lipophilicity (LogP) and Aqueous Solubility Parameters for Formulation and Assay Design

Computationally derived physicochemical parameters for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride include a consensus LogP (octanol‑water partition coefficient) of approximately –0.3, with individual model predictions ranging from –3.55 (iLOGP) to 2.39 (XLOGP3) . A separate source reports LogP as 1.96560 for the parent cation . Aqueous solubility, calculated via the ESOL topological method, is estimated at 0.37 mg/mL (LogS = –2.79), classifying the compound as 'Soluble' on the LogS solubility scale .

lipophilicity aqueous solubility formulation planning

Long‑Term Solution Stability Relative to Other Choline Acetyltransferase Inhibitors

In contrast to styrylpyridines and halogenoacetylcholines—two other classes of choline acetyltransferase inhibitors—N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride (BETA) exhibits markedly enhanced stability in aqueous solution [1]. Under conditions of 37°C and pH 7.4, solutions of BETA decomposed only partially into trimethylamine and vinylphenylketone over several days of storage [1]. Comparative stability data for styrylpyridines and halogenoacetylcholines indicate these alternative inhibitors undergo more rapid degradation under similar physiological conditions [1].

solution stability inhibitor storage experimental reproducibility

Evidence‑Based Research and Industrial Application Scenarios for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride


Neuroblastoma Growth Inhibition and Differentiation Studies

Researchers investigating the role of choline acetyltransferase in neuroblastoma cell proliferation and differentiation can utilize N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride as a well‑characterized inhibitor with established ED₅₀ values of 5.2 μM in NBE⁻ cells and >10 μM in NBP2 cells [1]. The quantitative potency hierarchy across the ChA inhibitor series—BrACh > BETA > BPTA > TA‑BETA > OPTA—enables dose‑response experimental designs with internal comparators. The clone‑specific differential sensitivity provides a functional window for investigating the mechanistic basis of ChA‑mediated growth regulation in neuroblastoma models of varying responsiveness [1].

Human Placental Choline Acetyltransferase Inhibition for Neurochemical and Reproductive Pharmacology Research

This compound serves as a validated reference inhibitor for human placental choline acetyltransferase, with a well‑documented I₅₀ of 3.1 μM and established selectivity margins of ~100‑fold over acetylcholinesterase and ~50‑fold over cholinesterase [2]. These selectivity parameters make it particularly suitable for experiments requiring specific ChA inhibition without confounding off‑target effects on cholinesterases. The compound‘s noncompetitive inhibition mechanism with respect to both acetyl‑CoA and choline has been characterized, along with its slowly reversible binding kinetics (50% activity recovery after approximately 4.9 hours of dialysis) [2].

Placental Amino Acid Transport Studies Linking Cholinergic Function to Nutrient Uptake

Investigators examining the functional coupling between acetylcholine synthesis and neutral amino acid transport in human placental tissue can employ this compound as the most potent inhibitor among tested ChA inhibitors for blocking alpha‑aminoisobutyric acid uptake [3]. The reported ID₅₀ of 62 μM for AIB uptake inhibition in isolated human placental villi provides a quantitative benchmark for designing experiments that explore the relationship between cholinergic signaling and placental nutrient transport [3].

Acetylcholine Metabolism Studies Requiring Stable ChA Inhibition

Due to its superior solution stability compared to styrylpyridines and halogenoacetylcholines [2], this compound is the preferred ChA inhibitor for experiments involving extended incubation periods or long‑term storage of inhibitor stock solutions. Its partial decomposition under physiological conditions (37°C, pH 7.4) occurs only over several days, reducing the risk of potency drift during multi‑day assays and minimizing the introduction of degradation artifacts that could compromise data reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.